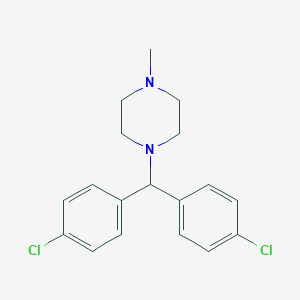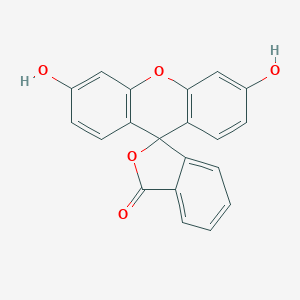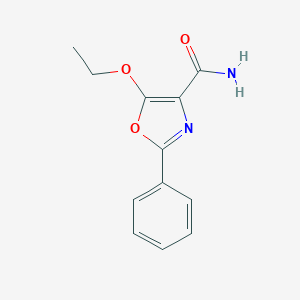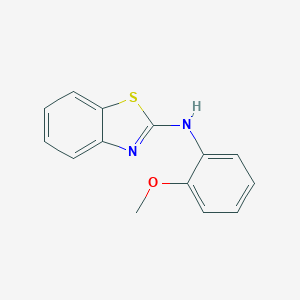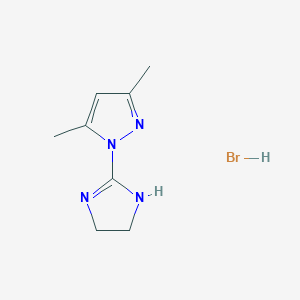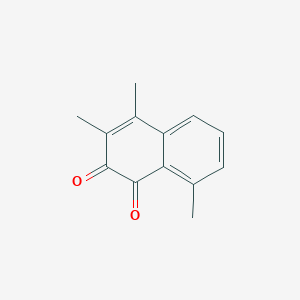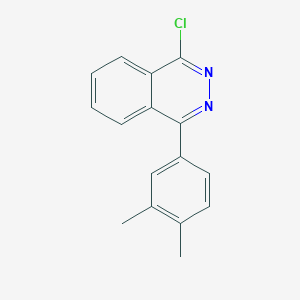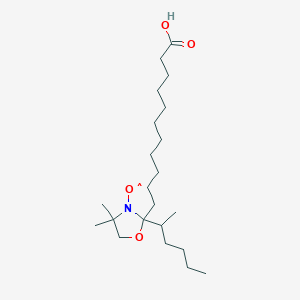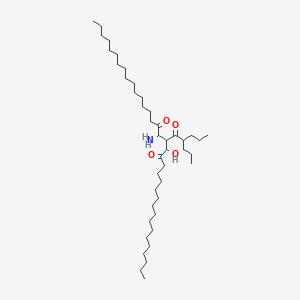
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione, also known as AHPPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is not fully understood. However, studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemische Und Physiologische Effekte
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have several biochemical and physiological effects. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an exciting area of research. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has shown promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione. One area of research is its potential applications in the field of cancer treatment. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells, making it a potential candidate for further research. Another area of research is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione to make it more accessible for further research.
Conclusion:
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties make it a potential candidate for further research. However, the complex synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a limitation for further research. Future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione and exploring its potential applications in the field of medicine.
Synthesemethoden
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione intermediate, which is then reacted with other reagents to form the final product. The synthesis of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research areas for 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its anti-cancer properties. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
138404-96-3 |
|---|---|
Produktname |
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
Molekularformel |
C43H84N2O4 |
Molekulargewicht |
678.1 g/mol |
IUPAC-Name |
17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
InChI |
InChI=1S/C43H83NO4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-35-38(45)41(44)40(42(47)37(33-7-3)34-8-4)43(48)39(46)36-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h37,40-41,43,48H,5-36,44H2,1-4H3 |
InChI-Schlüssel |
HMDFKQQSXZVUES-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
Synonyme |
1,3-DDVPO 1,3-dihexadecanoylamino-2-valproyl-propan-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



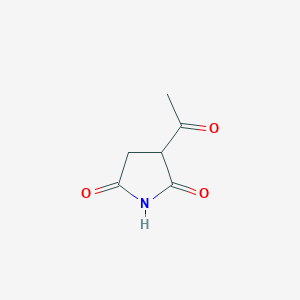
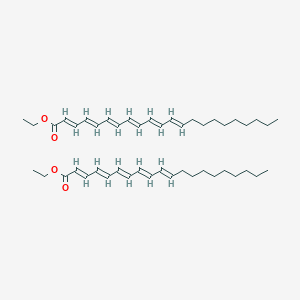

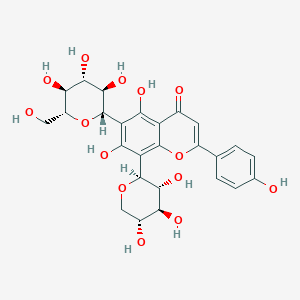
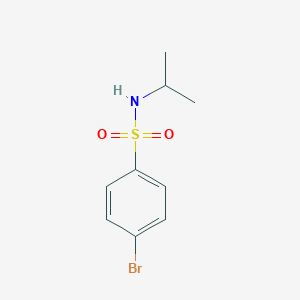
![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
